- Catalytic aminolysis of 3-hydroxy-2-naphthoic acid, Zhurnal Organicheskoi Khimii, 1994, 30(2), 284-5

Cas no 92-77-3 (Naphtol AS)

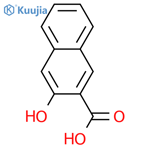

Naphtol AS structure

Nombre del producto:Naphtol AS

Número CAS:92-77-3

MF:C17H13NO2

Megavatios:263.290624380112

MDL:MFCD00004096

CID:34664

PubChem ID:66719

Naphtol AS Propiedades químicas y físicas

Nombre e identificación

-

- Naphthol AS

- NAPHTHOL AS(TM)

- TEREPHTHALBIS(O-HYDROXYANILIDE)

- AZOIC COUPLING COMPONENT 2

- azoic coupling component 4

- CI 37505

- c.i. 37560

- 3-Hydroxy-2-naphthanilide

- 3-Hydroxy-2-Naphthoic Acid Anilide

- 3-hydroxy-N-phenylnaphthalene-2-carboxamide

- 2-hydroxy-3-phenylcarbamoylnaphthalene

- 2-hydroxy-naphthalene-3-carboxylic acid-phenylamide

- 3-hydroxynaphthalene-2-carboxylic acid phenylamide

- 3-hydroxy-N-phenyl-2-naphthalenecarboxamide

- Amarthol AS

- Azonaphtol A

- Cibanaphthol RF

- Dragonthol A

- Naphtanilide RC

- Naphthol AS Supra

- Naphtoelan A

- N-phenyl-3-hydroxy-2-naphthalenecarboxamide

- Solunaptol A

- 2-Hydroxy-3-naphthoic Acid Anilide

- 3-Hydroxy-N-phenyl-2-naphthamide

- C.I. 37505

- 2-Naphthanilide, 3-hydroxy- (8CI)

- 3-Hydroxy-N-phenyl-2-naphthalenecarboxamide (ACI)

- 2-Hydroxy-3-(phenylcarbamoyl)naphthalene

- 2-Hydroxy-3-naphthalenecarboxanilide

- 2-Hydroxy-3-naphthanilide

- 2-Hydroxy-3-naphthoic anilide

- 2-Hydroxy-N-phenyl-3-naphthalenecarboxamide

- 2-Naphthol-3-carboxylic acid N-phenylamide

- 3-(N-Phenylcarbamoyl)-2-naphthol

- 3-Hydroxy-2-naphthalenecarboxanilide

- 3-Hydroxy-2-naphthoanilide

- 3-Hydroxy-naphthalene-2-carboxylic acid phenylamide

- 3-Hydroxyl-2-naphthanilide

- Acco Naphthol AS

- Acna Naphthol C

- Amanil Naphthol AS

- Anathol AS

- Anthonaphthol AS

- Aquafine Red E 9

- Azoground AS

- Azonaphthol A

- Azotol A

- Brenthol AS

- C.I. Azo Coupling Comp. 2

- C.I. Azoic Coupling Component 2

- Celcot RF

- Conazoic Coupling B

- Diathol AS

- Diathol ASF

- Dycosthol AS

- H 0313

- Hebeithol AS

- Hiltonaphthol AS

- Kako Grounder AS

- Kambothol AS

- Kiwa Grounder AS

- Lake Developer A

- Mitsui Naphthozol AS

- N-Phenyl-2-hydroxy-3-naphthalenecarboxamide

- N-Phenyl-3-hydroxy-2-naphthamide

- Naftol AS

- Oprea1_096551

- Q25387080

- Naphtholate AS Soln

- NaphtholAS

- MFCD00004096

- 2-Hydroxy-3-naphthoylanilide

- 2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl-

- .beta.-Hydroxynaphthoic anilide

- 3-hydroxy-2-naphthanilid

- EC 202-188-1

- Z68084598

- EN300-128496

- UNII-V3ZU6E76NB

- 3-Hydroxy-N-phenyl-2-naphthamide #

- 3-hydroxy-N-phenyl-naphthalene-2-carboxamide

- beta-Hydroxynaphthoic anilide

- Naphtanilide OL Supra

- DTXSID1052618

- SR-01000358268-1

- Naphtanilide RC Supra

- SCHEMBL57970

- Naphtol AS

- 2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl-, labeled with carbon-14

- NSC45173

- W-100273

- Naphthanilide RC

- BDBM50091993

- NSC 45173

- Naphthol ACNA C

- EINECS 202-188-1

- Naphthanil AS

- Naphthanilide OL Supra

- 3-Hydroxy-2-naphthoylanilide

- AKOS003381951

- F71284

- V3ZU6E76NB

- H0313

- .ALPHA.-NAPHTHOL AS

- AZOIC COUPLING COMPONENT 2 (NAPHTOL AS)

- SR-01000358268

- Naphtolate AS Soln

- Naphthoide AS

- NS00009186

- Naphthoide AS No. 100

- NSC-45173

- Ultrazol I-AS

- LS-14551

- Naphthol ACNAC

- ORANGE BASE GC

- 92-77-3

- Naphtazol A

- Tulathol AS

- Naftolo MM

- 86349-50-0

- Naphtholate AS

- Naphthol AS-A

- Hiltonphthol AS

- CHEMBL63731

- .beta.-Hydroxy-3-naphthoic acid anilide

- 2-Naphthanilide, 3-hydroxy-

- Naftoelan A

- Naphthanilide RC Supra

- 3-Hydroxy-2-naphthoylanilid

-

- MDL: MFCD00004096

- Renchi: 1S/C17H13NO2/c19-16-11-13-7-5-4-6-12(13)10-15(16)17(20)18-14-8-2-1-3-9-14/h1-11,19H,(H,18,20)

- Clave inchi: JFGQHAHJWJBOPD-UHFFFAOYSA-N

- Sonrisas: O=C(C1C(O)=CC2C(=CC=CC=2)C=1)NC1C=CC=CC=1

Atributos calculados

- Calidad precisa: 263.09500

- Masa isotópica única: 263.094629

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 2

- Recuento de receptores de enlace de hidrógeno: 3

- Recuento de átomos pesados: 20

- Cuenta de enlace giratorio: 3

- Complejidad: 338

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Carga superficial: 0

- Xlogp3: nothing

- Superficie del Polo topológico: 49.3

- Recuento de constructos de variantes mutuas: 9

Propiedades experimentales

- Color / forma: Beige or reddish powder

- Denso: 1.1138 (rough estimate)

- Punto de fusión: 247.0 to 251.0 deg-C

- Punto de ebullición: 406.53°C (rough estimate)

- Punto de inflamación: 190.7 °C

- índice de refracción: 1.4500 (estimate)

- Disolución: Solubility Insoluble in water; sparingly soluble in ethanol

- PSA: 49.33000

- Logp: 3.87070

- PKA: 9.70(at 25℃)

- Disolución: Insoluble in water and sodium carbonate solution, yellow in sodium hydroxide solution, slightly soluble in ethanol, soluble in hot nitrobenzene.

- PH: Non& uorescence (8.2) to yellow/green & uorescence (10.3)

- Índice de color: 37505

- Lambda Max: 394nm

Naphtol AS Información de Seguridad

-

Símbolo:

- Promover:warning

- Palabra de señal:Warning

- Instrucciones de peligro: H317

- Declaración de advertencia: P280

- Número de transporte de mercancías peligrosas:UN 3077 9/PG 3

- Wgk Alemania:1

- Código de categoría de peligro: R43;R51/53

- Instrucciones de Seguridad: S36/37-S61

- Código F de la marca fuka:10-21

- Rtecs:QJ1897400

-

Señalización de mercancías peligrosas:

- Grupo de embalaje:III

- Condiciones de almacenamiento:Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances.

- Nivel de peligro:9

- Términos de riesgo:R43; R51/53

Naphtol AS Datos Aduaneros

- Código HS:2924299090

- Datos Aduaneros:

China Customs Code:

2924299090Overview:

2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to, packing

Summary:

2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Naphtol AS PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-128496-0.5g |

3-hydroxy-N-phenylnaphthalene-2-carboxamide |

92-77-3 | 95% | 0.5g |

$93.0 | 2023-06-08 | |

| TRC | N497060-5g |

Naphtol AS |

92-77-3 | 5g |

$ 81.00 | 2023-09-06 | ||

| abcr | AB251404-25g |

Naphthol AS, 95%; . |

92-77-3 | 95% | 25g |

€43.60 | 2025-02-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N20790-100g |

3-Hydroxy-N-phenyl-2-naphthamide |

92-77-3 | 97% | 100g |

¥78.0 | 2022-04-27 | |

| TRC | N497060-50g |

Naphtol AS |

92-77-3 | 50g |

$173.00 | 2023-05-17 | ||

| abcr | AB251404-500 g |

Naphthol AS, 95%; . |

92-77-3 | 95% | 500 g |

€126.20 | 2023-07-20 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N814598-2.5kg |

Naphthol AS |

92-77-3 | 97% | 2.5kg |

1,336.00 | 2021-05-17 | |

| Enamine | EN300-128496-10.0g |

3-hydroxy-N-phenylnaphthalene-2-carboxamide |

92-77-3 | 95% | 10g |

$124.0 | 2023-06-08 | |

| Enamine | EN300-128496-1.0g |

3-hydroxy-N-phenylnaphthalene-2-carboxamide |

92-77-3 | 95% | 1g |

$120.0 | 2023-06-08 | |

| Enamine | EN300-128496-5.0g |

3-hydroxy-N-phenylnaphthalene-2-carboxamide |

92-77-3 | 95% | 5g |

$122.0 | 2023-06-08 |

Naphtol AS Métodos de producción

Synthetic Routes 1

Synthetic Routes 2

Condiciones de reacción

Referencia

- High-purity N-aryl-3-hydroxy-2-naphthalenecarboxamides, Romania, , ,

Synthetic Routes 3

Synthetic Routes 4

Synthetic Routes 5

Synthetic Routes 6

Condiciones de reacción

1.1 Reagents: Phosphorus trichloride Solvents: Chlorobenzene ; 5 min, 10 - 25 °C; 2.5 h, 130 °C

Referencia

- Synthesis and investigation of the steric effect on activity of N-substituted-3-carbamoylnaphthalene-2-yl α-chlorocarboxylate in human leukocyte esterase staining reaction, Tap Chi Hoa Hoc, 2011, 49(6), 725-732

Synthetic Routes 7

Synthetic Routes 8

Synthetic Routes 9

Condiciones de reacción

Referencia

- Purification of bisazo pigments useful in electrophotographic photoconductors, Japan, , ,

Synthetic Routes 10

Condiciones de reacción

1.1 Reagents: Phosphorus trichloride Solvents: Chlorobenzene ; rt → 10 °C; 10 °C; 15 min, 135 °C

Referencia

- Synthesis of naphthol AS-X chloroacetates and study on the electron effects on the human leukocyte esterase staining, Tap Chi Hoa Hoc, 2011, 49(4), 479-488

Synthetic Routes 11

Synthetic Routes 12

Synthetic Routes 13

Condiciones de reacción

Referencia

- N-Substituted amides of 3-hydroxy-2-naphthalenecarboxylic acid, Poland, , ,

Synthetic Routes 14

Synthetic Routes 15

Condiciones de reacción

1.1 Reagents: Phosphorus oxychloride Solvents: Chlorobenzene ; rt; rt → 130 °C; 25 min, 130 °C

Referencia

- Preparation and biological properties of ring-substituted 3-hydroxynaphthalene-2-carboxanilides, International Electronic Conference on Synthetic Organic Chemistry, 2012, ,

Synthetic Routes 16

Synthetic Routes 17

Synthetic Routes 18

Synthetic Routes 19

Synthetic Routes 20

Condiciones de reacción

1.1 Reagents: Sodium dodecyl sulfate , Sodium octadecyl sulfate Solvents: 2-Chlorotoluene , Chlorobenzene ; 5 min

1.2 Reagents: Phosphorus trichloride ; 65 °C; 90 °C; 90 °C → 130 °C; 1 h, 120 - 130 °C; 30 °C → 105 °C; 95 - 105 °C

1.2 Reagents: Phosphorus trichloride ; 65 °C; 90 °C; 90 °C → 130 °C; 1 h, 120 - 130 °C; 30 °C → 105 °C; 95 - 105 °C

Referencia

- Process and apparatus for preparation of Naphthol AS, China, , ,

Naphtol AS Raw materials

Naphtol AS Preparation Products

Naphtol AS Literatura relevante

-

Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957

-

Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057

-

Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849

-

Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115

Clasificación relacionada

- Disolventes y químicos orgánicos Compuestos Orgánicos bencenos naftalenos nafthalenocarboxamidas

- Disolventes y químicos orgánicos Compuestos Orgánicos bencenos naftalenos ácidos naftalencarboxílicos y derivados nafthalenocarboxamidas

- Disolventes y químicos orgánicos Compuestos Orgánicos Alcohol/Éter

- Disolventes y químicos orgánicos Compuestos Orgánicos hidrocarburos

92-77-3 (Naphtol AS) Productos relacionados

- 87-17-2(Salicylanilide)

- 132-68-3(Naphthol AS-BO)

- 92-79-5(3-hydroxy-4'-methoxy-2-naphthanilide)

- 15457-50-8(N-(4-Hydroxyphenyl)benzamide)

- 92-75-1(naphthol as-mx)

- 135-64-8(3-Hydroxy-N-2-naphthyl-2-naphthamide)

- 526-18-1(osalmid)

- 135-61-5(3-Hydroxy-2'-methyl-2-naphthanilide)

- 2059966-59-3(Pyrrolidine, 3-(3-methylphenyl)-4-propyl-)

- 2228074-87-9(rac-3-(1R,3S)-3-(aminomethyl)-2,2-dimethylcyclopropyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

Proveedores recomendados

pengshengyue

Miembros de la medalla de oro

Proveedor de China

Lote

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Jincang Pharmaceutical (Shanghai) Co., LTD.

Miembros de la medalla de oro

Proveedor de China

Reactivos

Shanghai Aoguang Biotechnology Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Wuhan Comings Biotechnology Co., Ltd.

Miembros de la medalla de oro

Proveedor de China

Lote